ML233 is a non-peptide agonist of the apelin receptor, recognized for its high selectivity and potency, with an effective concentration (EC50) value of 3.7 μM for the apelin receptor. This compound exhibits over 21-fold selectivity against the closely related angiotensin 1 receptor, making it a significant tool in pharmacological research focused on cardiovascular diseases and other conditions influenced by the apelin signaling pathway . The compound's structure and properties allow for extensive applications in both biological and medicinal chemistry contexts.
ML233 was originally identified in research aimed at discovering small molecule agonists for the apelin receptor, which is a G protein-coupled receptor involved in various physiological processes, including cardiovascular regulation and metabolic homeostasis. The classification of ML233 falls under small organic compounds that act as receptor agonists, specifically targeting the apelin receptor .
The synthesis of ML233 involves multiple steps, beginning with the formation of a cyclohexane ring system followed by functional group modifications. Key steps include:
The synthesis typically employs organic solvents such as dimethyl sulfoxide (DMSO) and requires meticulous control of temperature and pH to ensure high yield and purity . Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations, often utilizing automated reactors to enhance efficiency.
ML233 is characterized by a complex molecular structure that contributes to its function as an apelin receptor agonist. The compound's structure includes:
The precise molecular formula and structural data are essential for understanding its interactions with biological targets. Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm its purity and structural integrity .
ML233 participates in several chemical reactions, including:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions .
The products formed from these reactions depend on specific conditions. For instance, oxidation can lead to sulfoxides while reduction may yield different reduced forms of ML233.
ML233 functions by binding to the apelin receptor, activating it through a mechanism that triggers downstream signaling pathways. Upon binding, it stimulates phosphorylation of Akt, an important anti-apoptotic protein, which aids in cell survival and protection from apoptosis. This mechanism underscores its potential therapeutic applications in diseases where cell survival is critical .
ML233 exhibits distinct physical properties that influence its behavior in biological systems:
Key chemical properties include:
Analytical techniques such as NMR, HPLC, and mass spectrometry are utilized for thorough characterization .
ML233 has diverse applications across scientific disciplines:
ML233 (CAS No. 2080311-92-6) is a low-molecular-weight organic compound with the formula C₁₉H₂₁NO₄S and a molecular weight of 359.44 g/mol [1] [5]. Its structure features a bi-cyclohexane core with methyl, sulfonyl, and oxime functional groups arranged in an (E)-configuration (Figure 1). Key structural attributes include:
Table 1: Structural and Physicochemical Properties of ML233
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁NO₄S |
Molecular Weight | 359.44 g/mol |
Configuration | (E)-isomer |
Purity | ≥98% (HPLC) |
Solubility in DMSO | 50 mM (17.97 mg/mL) |
CAS Number | 2080311-92-6 |
The compound’s crystal structure reveals a planar oxime-sulfonate segment, facilitating interactions with hydrophobic pockets in target proteins [5] [8]. This structural motif underpins its binding to both the apelin receptor and tyrosinase.
APJ Receptor Agonism
ML233 was initially developed as a non-peptide agonist of the apelin receptor (APJ or APLNR), a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis. Key pharmacological data include:
Tyrosinase Inhibition
In 2025, ML233 was recharacterized as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis [2] [6] [9]:
Table 2: Functional Comparison of ML233’s Dual Targets
Parameter | APJ Receptor Agonism | Tyrosinase Inhibition |
---|---|---|
Primary Role | Cardiovascular regulation | Melanogenesis suppression |
EC₅₀ | 3.7 μM | 0.5 μM |
Selectivity | >21-fold vs. AT1 | No cross-activity with MITF |
In Vivo Efficacy | Vasodilation in mammals | Pigment loss in zebrafish |
Therapeutic Area | Heart failure, hypertension | Hyperpigmentation, melanoma |
Critically, melanogenesis inhibition occurs independently of APJ signaling, confirmed using APJ-knockout zebrafish [3] [6]. This mechanistic divergence underscores ML233’s potential as a multifaceted therapeutic tool.
The trajectory of ML233 research reflects a paradigm shift in drug repurposing:
Table 3: Key Milestones in ML233 Development
Year | Event | Significance |
---|---|---|
2011 | Initial characterization as APJ agonist [1] | Provided non-peptide tool for APJ research |
2023 | Serendipitous discovery of melanin reduction [4] | Revealed off-target dermatological effects |
2025 | Tyrosinase co-crystallization studies [9] | Validated direct enzymatic inhibition mechanism |
2025 | Patent for melanin inhibition [9] | Secured commercial rights for therapeutic use |
This evolution highlights how phenotypic screening in zebrafish accelerated ML233’s transition from a cardiovascular candidate to a dermatological asset.
ML233 exemplifies the convergence of serendipity and rational drug design. Its structural plasticity enables engagement with unrelated targets (GPCR vs. enzyme), while its zebrafish toxicity profile (LD₅₀ >200 μM) supports translational potential [2] [6]. Future applications span:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7